

Analytical methods for 2-Morpholino-5-nitrobenzaldehyde characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

[Get Quote](#)

An in-depth guide to the analytical methodologies for the characterization of **2-Morpholino-5-nitrobenzaldehyde**, tailored for researchers, scientists, and professionals in drug development. This document outlines key experimental protocols and presents data in a structured format for clear interpretation and comparison.

Physicochemical Properties

2-Morpholino-5-nitrobenzaldehyde is an aromatic compound featuring a morpholine ring and a nitro group attached to a benzaldehyde core. These functional groups impart specific chemical and physical properties that are leveraged for its analysis.

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄
Molecular Weight	236.23 g/mol
Appearance	Expected to be a crystalline solid
CAS Number	113259-81-7 (for 5-Morpholino-2-nitrobenzaldehyde)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of **2-Morpholino-5-nitrobenzaldehyde**, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde-H	~9.8 - 10.5	Singlet
Aromatic-H (ortho to CHO)	~7.8 - 8.2	Doublet
Aromatic-H (meta to CHO)	~7.5 - 7.9	Doublet of Doublets
Aromatic-H (ortho to NO ₂)	~8.2 - 8.6	Doublet
Morpholino-H (N-CH ₂)	~3.7 - 4.0	Triplet
Morpholino-H (O-CH ₂)	~3.8 - 4.1	Triplet

Note: Predicted values are based on the analysis of structurally similar nitrobenzaldehyde derivatives and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	~188 - 195
Aromatic (C-CHO)	~130 - 138
Aromatic (C-NO ₂)	~145 - 155
Aromatic (C-Morpholino)	~140 - 150
Aromatic (C-H)	~115 - 135
Morpholino (N-CH ₂)	~45 - 55
Morpholino (O-CH ₂)	~65 - 75

Note: Predicted values are based on the analysis of structurally similar compounds.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **2-Morpholino-5-nitrobenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a higher sample concentration and a greater number of scans are typically required.
- Data Analysis: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Morpholino-5-nitrobenzaldehyde** based on their characteristic vibrational frequencies.

Expected IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aldehyde (C=O)	Stretch	~1690 - 1715
Nitro (NO ₂)	Asymmetric Stretch	~1510 - 1560
Nitro (NO ₂)	Symmetric Stretch	~1340 - 1380
Aromatic (C=C)	Stretch	~1450 - 1600
C-N (Morpholine)	Stretch	~1100 - 1300
C-O-C (Morpholine)	Stretch	~1050 - 1150
Aromatic C-H	Stretch	~3000 - 3100

Note: The expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly.[\[1\]](#)

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **2-Morpholino-5-nitrobenzaldehyde** sample directly onto the ATR crystal.[\[2\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[\[2\]](#)
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first, which will be automatically subtracted from the sample spectrum.[\[3\]](#) Record the spectrum over a range of 4000-400 cm⁻¹.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data

Parameter	Expected Value
Ionization Mode	Electron Ionization (EI) or Electrospray Ionization (ESI)
Molecular Ion Peak $[M]^+$	m/z 236
Key Fragment Ions	Expected fragments corresponding to the loss of the nitro group (NO_2), the aldehyde group (CHO), and cleavage of the morpholine ring.

Note: The fragmentation pattern will be highly dependent on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of **2-Morpholino-5-nitrobenzaldehyde** in a volatile organic solvent such as acetone or ethyl acetate.[4]
- Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).[2]
- GC Conditions:
 - Injector Temperature: 250 °C[2]
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.[2]
 - Carrier Gas: Helium at a constant flow rate.[2]
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]
- Mass Range: Scan from m/z 40 to 400.[2]
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library if available.

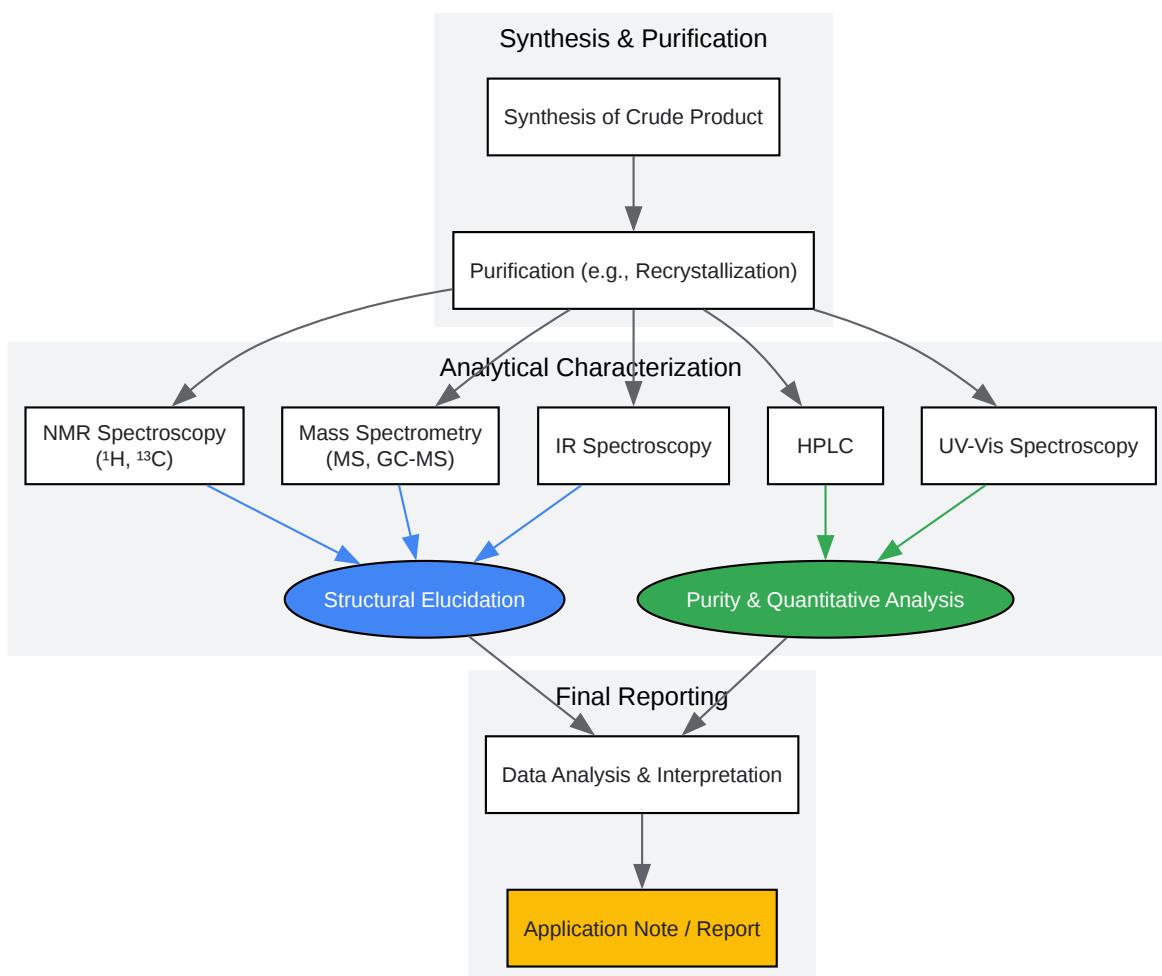
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **2-Morpholino-5-nitrobenzaldehyde** and for its quantification in various matrices. A reverse-phase method is typically suitable.[5]

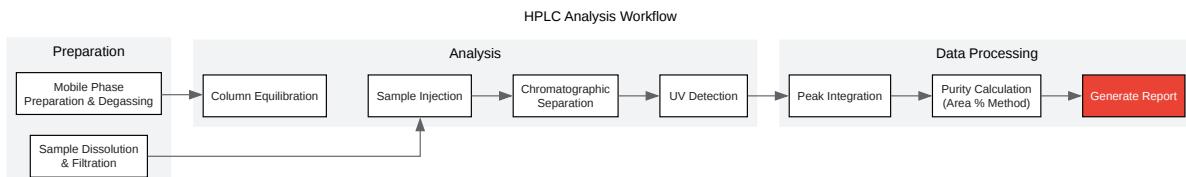
HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic or phosphoric acid) can be added to improve peak shape.[2][6]
Flow Rate	1.0 mL/min
Detection	UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume	10 µL
Column Temperature	30 °C

Experimental Protocol: HPLC Purity Determination

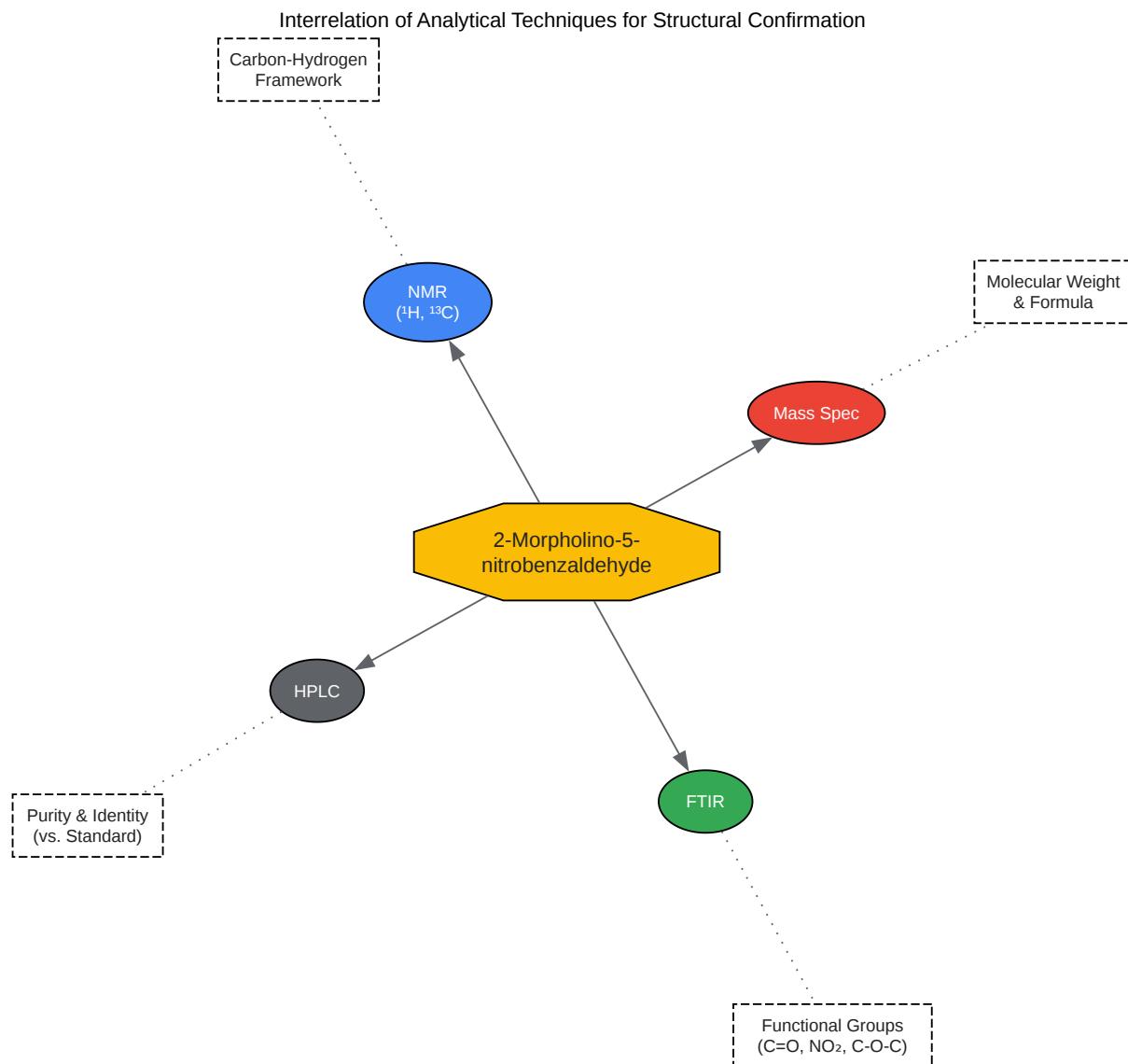

- Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the solution before use.[7]
- Sample Preparation: Accurately weigh and dissolve the **2-Morpholino-5-nitrobenzaldehyde** sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution

through a 0.45 µm syringe filter.


- Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the sample solution.
- Data Processing: Integrate the peak corresponding to **2-Morpholino-5-nitrobenzaldehyde**. The purity can be calculated using the area percent method.

Visualized Workflows and Relationships

General Analytical Workflow for Compound Characterization


[Click to download full resolution via product page](#)

Caption: General workflow for compound characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies sielc.com
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Analytical methods for 2-Morpholino-5-nitrobenzaldehyde characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273712#analytical-methods-for-2-morpholino-5-nitrobenzaldehyde-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com